molecular formula C7H14ClNO3 B6176784 methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, Mixture of diastereomers CAS No. 2551114-61-3

methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, Mixture of diastereomers

Cat. No.: B6176784
CAS No.: 2551114-61-3
M. Wt: 195.6
InChI Key:
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Description

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C7H13NO3·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of palladium or rhodium catalysts in hydrogenation reactions is common to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxypiperidine-2-carboxylate
  • Ethyl 5-hydroxypiperidine-2-carboxylate
  • Methyl 5-hydroxy-3-piperidinecarboxylate

Uniqueness

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups.

Properties

CAS No.

2551114-61-3

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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